1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Description
1-[6-(4-Methoxyphenyl)pyridazin-3-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a structurally complex molecule featuring three distinct heterocyclic systems:
- A pyridazine ring substituted at position 6 with a 4-methoxyphenyl group.
- A piperidine ring linked via a carboxamide moiety.
- A 6-methyl-1,3-benzothiazole group as the amide substituent.
The 4-methoxyphenyl group likely enhances lipophilicity and π-π stacking interactions, while the benzothiazole moiety may contribute to electron-deficient character and binding affinity in biological targets (e.g., kinase or enzyme inhibitors) .
Properties
IUPAC Name |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2S/c1-16-3-8-21-22(15-16)33-25(26-21)27-24(31)18-11-13-30(14-12-18)23-10-9-20(28-29-23)17-4-6-19(32-2)7-5-17/h3-10,15,18H,11-14H2,1-2H3,(H,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTBZHNCUQECGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)C4=NN=C(C=C4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide involves multiple steps, including the formation of the pyridazine and benzo[d]thiazole rings, followed by their coupling with the piperidine ring. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced with other groups using reagents like halogens or alkylating agents.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring pyridazine and benzothiazole moieties. These compounds have been shown to inhibit tumor growth in various cancer cell lines. For instance, derivatives of benzothiazole have demonstrated selective cytotoxicity against human breast and colon cancer cell lines, suggesting that similar structures may enhance the efficacy of 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide in targeting cancer cells .
Enzyme Inhibition
The compound's structural components may also play a role in enzyme inhibition. Compounds with similar scaffolds have been reported to act as inhibitors of various enzymes involved in cancer progression and metabolic pathways. This suggests that the compound could be explored for its potential to modulate enzymatic activity relevant to disease states .
Neuropharmacological Effects
Given the piperidine structure, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in the context of treating neurological disorders such as depression and anxiety. The specific interactions of this compound with neurotransmitter receptors remain a subject for future research.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate key functional groups through established organic synthesis techniques. Characterization methods such as NMR spectroscopy and mass spectrometry are essential for confirming the molecular structure and purity of the synthesized compound.
Case Studies
Several case studies illustrate the compound's potential applications:
- Antitumor Activity Study : A study conducted on a series of benzothiazole derivatives showed that modifications at the piperidine ring significantly enhanced anticancer activity against specific cell lines. The findings suggest that the incorporation of methoxyphenyl and pyridazin groups can synergistically improve efficacy .
- Enzyme Interaction Analysis : Research assessing enzyme inhibition revealed that compounds with similar structures effectively inhibited target enzymes involved in tumor metabolism, indicating a promising avenue for further investigation into this compound's mechanism of action .
Mechanism of Action
The mechanism of action of 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Pyridazine vs. Pyridine/Pyridin-2-yl Systems
The target compound’s pyridazine core differentiates it from pyridine-based analogs (e.g., compounds 9a–9g in ). For example:
Benzothiazole vs. Benzodiazolone/Benzoxazolone
The 6-methyl-1,3-benzothiazole group in the target compound contrasts with benzodiazolone (e.g., compound 35 in ) and benzoxazolone (). Key differences:
- Benzothiazole : Sulfur atom enhances lipophilicity (higher logP) and metabolic stability compared to oxygen-containing benzoxazolone .
Substituent Effects
4-Methoxyphenyl vs. Trifluoromethyl/Chloro/Tert-Butyl Groups
The 4-methoxyphenyl substituent on pyridazine differs from electron-withdrawing groups (e.g., trifluoromethyl, chloro) or bulky tert-butyl groups in analogs like 9b and 9c (). These modifications influence:
- Steric effects : Smaller substituents (e.g., methoxy) reduce steric hindrance compared to tert-butyl .
Piperidine Carboxamide vs. Piperazine Derivatives
The piperidine-4-carboxamide core in the target compound differs from piperazine-linked analogs (e.g., 9a–9g in ). Piperidine’s single nitrogen atom reduces conformational flexibility compared to piperazine but may improve metabolic stability by avoiding oxidative N-dealkylation .
Data Table: Structural and Physicochemical Comparison
Key Research Findings
Synthetic Yields : Piperazine-based analogs () achieve moderate yields (50–70%), while benzodiazolone derivatives () show lower yields (~56%), suggesting greater synthetic complexity for fused diazoles .
Heterocycle Impact : Benzothiazole’s sulfur atom likely confers higher logP values compared to benzoxazolone or benzodiazolone, favoring blood-brain barrier penetration in CNS-targeted therapies .
Substituent Trends : Electron-donating groups (e.g., methoxy) may improve binding in hydrophobic pockets, whereas electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilic interactions .
Biological Activity
The compound 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a complex organic molecule with potential applications in medicinal chemistry and biological research. Its structure includes a piperidine ring, a pyridazine moiety, and a benzo[d]thiazole component, which may confer unique biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a specific InChI representation that aids in its identification. The structural complexity suggests multiple sites for interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C25H25N5O2S |
| IUPAC Name | This compound |
| InChI | InChI=1S/C25H25N5O2S/c1-16... |
The mechanism of action of this compound likely involves interactions with specific enzymes or receptors. Preliminary studies suggest that it may modulate the activity of certain biological pathways, potentially influencing processes such as apoptosis, cell proliferation, and inflammation.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. For example, studies have shown that derivatives with similar structures can inhibit cell growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Related thiazole derivatives have demonstrated significant antibacterial potency against both Gram-positive and Gram-negative bacteria, indicating that this compound may share similar properties .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. For instance, derivatives have been reported to inhibit topoisomerase enzymes effectively, which are crucial for DNA replication and repair . This inhibition could lead to therapeutic applications in cancer treatment by preventing the proliferation of cancer cells.
Study on Anticancer Activity
A study investigated the effects of various pyridazine derivatives on cancer cell lines. The results indicated that compounds with similar structural features to our target showed significant cytotoxicity against breast and lung cancer cells, suggesting a promising avenue for further research .
Antimicrobial Efficacy
In another study focusing on antimicrobial activity, several thiazole derivatives were evaluated for their effectiveness against common bacterial strains. The findings revealed that these compounds exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like ampicillin .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Q & A
Q. Critical Factors :
- Temperature : Elevated temperatures (80–120°C) improve coupling efficiency but may degrade sensitive functional groups.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility but require careful purification to remove residues .
How can researchers validate the structural integrity and purity of this compound?
Basic Research Question
Analytical Workflow :
Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Aromatic protons from the pyridazine (δ 7.5–8.5 ppm) and benzothiazole (δ 7.0–7.8 ppm) confirm connectivity.
- 13C NMR : Carbonyl signals (δ ~170 ppm) verify the carboxamide bond .
Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+ at m/z 476.18) .
HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
What computational methods can optimize reaction pathways for this compound?
Advanced Research Question
Strategies :
Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates for key steps like amide bond formation .
Reaction Path Search : Artificial Force Induced Reaction (AFIR) identifies energetically favorable pathways, reducing trial-and-error experimentation .
Machine Learning : Training models on similar compounds (e.g., pyridazine derivatives) to predict optimal solvent/catalyst combinations .
Case Study : DFT-guided optimization of Suzuki-Miyaura coupling reduced side-product formation by 30% in related benzothiazole syntheses .
How do structural modifications impact biological activity, and how can contradictory data be resolved?
Advanced Research Question
Key Comparisons :
Q. Resolving Contradictions :
- Dose-Response Studies : Confirm activity thresholds (e.g., IC50 shifts due to assay variability) .
- Structural Analog Libraries : Test derivatives to isolate critical functional groups .
What are the challenges in scaling up synthesis, and how can they be mitigated?
Advanced Research Question
Challenges :
Purification : Chromatography is impractical at scale; recrystallization alternatives (e.g., solvent/antisolvent systems) are prioritized .
Exothermic Reactions : Flow chemistry minimizes thermal runaway risks in cyclization steps .
Catalyst Cost : Heterogeneous catalysts (e.g., Pd/C) reduce Pd leaching and enable recycling .
Case Study : Pilot-scale synthesis of a related pyridazine achieved 85% yield using continuous flow reactors .
How can researchers assess pharmacokinetic properties early in development?
Advanced Research Question
Methodology :
Lipophilicity (LogP) : Calculated via HPLC retention times or software (e.g., ChemAxon) .
Metabolic Stability : Microsomal assays (human liver microsomes) quantify half-life (t1/2) .
Permeability : Caco-2 cell monolayers predict intestinal absorption .
Example : The trifluoromethyl group in analogs improved metabolic stability (t1/2 > 120 mins) .
What impurities are common in synthesis, and how are they controlled?
Basic Research Question
Common Impurities :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
